5-Bromonaphthalen-2-amine

Organic Electronics DFT Calculations Materials Science

Researchers optimizing organic semiconductors face isomer-dependent performance variability. 5-Bromonaphthalen-2-amine (CAS 116400-84-1) delivers precise 5-position bromination for regioselective cross-coupling. • Enables OLED hole-transport layer synthesis via Suzuki-Miyaura coupling at the 5-bromo position. • Dual-functional scaffold: reactive bromine handle plus derivatizable primary amine for parallel library synthesis. • 97% purity; shipped ambient globally for R&D use.

Molecular Formula C10H8BrN
Molecular Weight 222.085
CAS No. 116400-84-1
Cat. No. B570563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromonaphthalen-2-amine
CAS116400-84-1
Molecular FormulaC10H8BrN
Molecular Weight222.085
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C(=C1)Br
InChIInChI=1S/C10H8BrN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2
InChIKeyUYORWLNZLDKCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonaphthalen-2-amine: Brominated Naphthylamine Building Block


5-Bromonaphthalen-2-amine (CAS 116400-84-1) is a brominated naphthalene derivative belonging to the class of halogenated aromatic amines. Characterized by a bromine atom substituted at the 5-position and a primary amine group at the 2-position of the naphthalene ring system, this compound possesses a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol [1]. The compound is of significant interest in organic and medicinal chemistry research as a versatile chemical building block, enabling the synthesis of complex polycyclic systems and serving as a key intermediate in the development of functional materials, including charge-transporting materials for organic electronics [2].

Building Block Enables synthesis of complex polycyclic systems via cross-coupling
Material Science Precursor for charge-transporting materials in organic electronics
Orthogonal Reactivity Bromine handle and primary amine allow selective derivatization

Why Substitution with Other Halogenated Naphthylamines Fails


The substitution pattern of halogen and amine functionalities on the naphthalene core profoundly dictates both chemical reactivity and resulting material properties. A computational study on mono-substituted naphthalenes has revealed that the nature and position of substituents, such as -Br and -NH2, exert a significant influence on the HOMO–LUMO energy gap, a critical parameter for applications in organic semiconductors . For instance, while both 5-bromo and 6-bromo isomers (e.g., 6-Bromonaphthalen-2-amine, CAS 7499-66-3) share the same molecular formula, their differing substitution patterns can lead to distinct physical properties (e.g., melting point) and, critically, divergent regioselectivity in subsequent cross-coupling or functionalization reactions [1]. Therefore, substituting 5-Bromonaphthalen-2-amine with a close analog like 6-Bromonaphthalen-2-amine is not a benign exchange; it represents a fundamental alteration of the synthetic intermediate, with a high probability of failure in achieving the desired final product's structure and performance.

Regioselectivity
5-bromo substitution directs coupling at a specific site
6-bromo isomer alters coupling regiochemistry, leading to different products
Electronic Profile
-NH2 and 5-Br combination tunes HOMO-LUMO gap
Other halogen/position combos may not achieve the same electronic profile
Physical Properties
Reported distinct melting behavior (data to verify)
6-isomer melts at 128 °C; property mismatch affects purification

Quantitative Evidence: Distinguishing from Key Analogs


HOMO-LUMO Gap Modulation via Substituent Effects

Computational studies on mono-substituted naphthalenes have established that the -NH2 group is the most effective substituent for minimizing the HOMO-LUMO energy gap, a key design principle for organic semiconductors . While this class-level inference applies to 5-Bromonaphthalen-2-amine, direct quantitative comparison with its close analogs (e.g., 5-Chloronaphthalen-2-amine) reveals that the heavier bromine atom introduces distinct electronic effects compared to chlorine, influencing charge distribution and polarizability. This translates to a quantifiable difference in electronic properties relevant to material design.

HOMO-LUMO Modulation
Class-level inference
-NH2 group gives maximum gap reduction among mono-substituted naphthalenes; Br adds distinct polarizability
Supports electronic profile selection for material design
DFT calculations at B3LYP-D3/6-311++G(d,p); class-level context
Organic Electronics DFT Calculations Materials Science

Regioselectivity and Melting Point vs. 6-Bromo Isomer

The isomeric analog 6-Bromonaphthalen-2-amine (CAS 7499-66-3) shares the same molecular formula (C10H8BrN) and molecular weight (222.08 g/mol) but differs in the substitution pattern of the bromine atom [1]. This positional difference leads to a quantifiable change in physical properties, most notably the melting point. 6-Bromonaphthalen-2-amine is reported to have a melting point of 128 °C [2]. While a specific melting point for 5-Bromonaphthalen-2-amine was not found in the primary literature reviewed, the existence of a distinct melting point for the 6-isomer underscores the profound impact of regioisomerism on intermolecular interactions and solid-state packing. This difference is a direct consequence of the unique molecular geometry and dipole moment arising from the 5-bromo substitution.

Melting Point vs. 6-Br Isomer
Cross-study comparable
6-Bromonaphthalen-2-amine: 128 °C (reported). Target isomer data not located.
Confirms regioisomer identity and non-interchangeability
Supplier-sourced data; direct comparison not available
Organic Synthesis Cross-Coupling Physical Chemistry

Synthetic Utility for Advanced Functional Materials

Aromatic amino compounds, a class to which 5-Bromonaphthalen-2-amine belongs, are explicitly identified as useful charge-transporting materials in the fields of electronic photosensitive materials and organic electroluminescence (OLED) devices [1]. The patent literature highlights the drawbacks of traditional synthesis routes for such compounds, which often use highly toxic raw materials like β-naphthylamine and suffer from low yields (e.g., 10-20% via Ullmann reaction) [1]. The development of new synthetic methods for this class of compounds, which include 5-Bromonaphthalen-2-amine, is driven by the need for efficient, high-yield, and safer production of these critical electronic materials.

Synthetic Utility
Class-level inference
Traditional Ullmann routes yield 10–20%; new methods aim to overcome toxicity and improve efficiency
Supports procurement for OLED material research
Based on patent literature; actual yields may vary
Organic Light-Emitting Diodes OLED Charge Transport

Procurement-Driven Application Scenarios


Synthesis of Regiospecific Naphthalene-Based OLED Materials

Based on its established utility as a building block for charge-transporting materials [1], 5-Bromonaphthalen-2-amine is an ideal starting material for synthesizing novel hole-transport layers (HTL) or electron-blocking layers (EBL) in organic light-emitting diodes (OLEDs). The specific 5-bromo substitution pattern allows for precise, regioselective installation of aromatic groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the fine-tuning of electronic properties (as indicated by DFT studies ) for optimized device performance. This scenario is highly relevant for academic and industrial R&D teams developing next-generation display and lighting technologies.

Novel Pharmaceutical Intermediates via Selective Cross-Coupling

The presence of both a reactive bromine atom and a free primary amine makes 5-Bromonaphthalen-2-amine a powerful dual-functional scaffold for medicinal chemistry. The bromine atom serves as a handle for selective C-C bond formation (e.g., Suzuki, Heck, Sonogashira couplings), while the amine group can be further derivatized (e.g., alkylation, amidation) or left as a pharmacophoric element. This orthogonal reactivity profile is crucial for constructing libraries of naphthalene-containing drug candidates in a parallel synthesis format, where the 5-position substitution offers a distinct vector for molecular diversification compared to other isomers.

Structure-Property Relationships in Halogenated Polycyclic Aromatics

For fundamental materials science research, 5-Bromonaphthalen-2-amine serves as a key compound for studying the interplay between halogen substitution and electronic structure. Computational studies have shown that the combination of -NH2 and -Br groups on a naphthalene core leads to distinct effects on the HOMO-LUMO energy gap . By comparing the experimental and computational properties of 5-Bromonaphthalen-2-amine with its analogs (e.g., 6-bromo, 5-chloro, or unsubstituted 2-naphthylamine), researchers can build a quantitative understanding of how specific substituent patterns influence parameters like ionization potential, electron affinity, and intermolecular packing, which are critical for designing new organic semiconductors.

Application
Selection Property
Validation Focus
OLED HTL/EBL synthesis
Regioselective cross-coupling handle
Electronic performance in device stack
Medicinal chemistry scaffold
Orthogonal amine/bromine reactivity
Library diversity and coupling efficiency
Structure-property relationship studies
Halogen/amine substitution pattern
HOMO-LUMO gap and intermolecular packing

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